molecular formula C8H6BrCl2NO2 B6180996 methyl 2-amino-4-bromo-3,5-dichlorobenzoate CAS No. 2624126-51-6

methyl 2-amino-4-bromo-3,5-dichlorobenzoate

Cat. No. B6180996
CAS RN: 2624126-51-6
M. Wt: 298.9
InChI Key:
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Description

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate (M2ABDB) is an important synthetic compound used in the development of various pharmaceuticals, agrochemicals, and other industrial chemicals. It is a versatile building block that can be used in a variety of applications, including synthesis of complex molecules and synthesis of intermediates. M2ABDB is a relatively new compound, but its use is rapidly expanding due to its unique properties and potential applications.

Scientific Research Applications

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is used in a variety of scientific research applications due to its unique properties. It is an important building block for the synthesis of complex molecules, and it can be used to synthesize intermediates in a variety of reactions. Additionally, methyl 2-amino-4-bromo-3,5-dichlorobenzoate can be used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.

Mechanism of Action

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is believed to act as a pro-drug, meaning that it is converted to an active compound by enzymatic or chemical processes in the body. It is believed that methyl 2-amino-4-bromo-3,5-dichlorobenzoate is converted to an active form by a process known as hydrolysis, which involves the breaking of the molecule into smaller components. Once the molecule is broken down, the active form can then bind to specific receptors or enzymes in the body, leading to a physiological response.
Biochemical and Physiological Effects
methyl 2-amino-4-bromo-3,5-dichlorobenzoate has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects, as well as to reduce the risk of cardiovascular disease. Additionally, methyl 2-amino-4-bromo-3,5-dichlorobenzoate has been shown to reduce the risk of stroke and improve memory and cognitive functioning.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that methyl 2-amino-4-bromo-3,5-dichlorobenzoate is a relatively new compound and its effects on the body are not fully understood. Therefore, caution should be taken when using methyl 2-amino-4-bromo-3,5-dichlorobenzoate in laboratory experiments.

Future Directions

For research include further investigation into the biochemical and physiological effects of methyl 2-amino-4-bromo-3,5-dichlorobenzoate, as well as the development of new methods for synthesizing the compound. Additionally, research into the mechanism of action of methyl 2-amino-4-bromo-3,5-dichlorobenzoate and the development of new drugs based on the compound’s structure is also being explored. Finally, further research into the potential applications of methyl 2-amino-4-bromo-3,5-dichlorobenzoate in agrochemicals and industrial chemicals is also ongoing.

Synthesis Methods

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate can be synthesized by a variety of methods, including a nucleophilic substitution reaction, a Michael addition reaction, and a Diels-Alder reaction. The most common method of synthesis is the nucleophilic substitution reaction, which involves the substitution of the bromine atom on the 2-amino-4-bromo-3,5-dichlorobenzoate molecule with a nucleophile such as a thiol, an amine, or an alcohol. This reaction typically requires a base catalyst and a nucleophilic reagent, and the reaction can be carried out in either an aqueous or organic solvent. The reaction is generally carried out at room temperature and is fairly straightforward.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-4-bromo-3,5-dichlorobenzoate involves the reaction of 2-amino-4-bromo-3,5-dichlorobenzoic acid with methanol and a suitable activating agent to form the ester product.", "Starting Materials": [ "2-amino-4-bromo-3,5-dichlorobenzoic acid", "Methanol", "Activating agent (e.g. DCC, EDC, or HATU)" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-bromo-3,5-dichlorobenzoic acid and activating agent in a suitable solvent (e.g. DMF, DMSO, or CH2Cl2).", "Step 2: Add methanol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired methyl 2-amino-4-bromo-3,5-dichlorobenzoate product." ] }

CAS RN

2624126-51-6

Molecular Formula

C8H6BrCl2NO2

Molecular Weight

298.9

Purity

95

Origin of Product

United States

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